![molecular formula C13H7N5O2S B8285455 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole](/img/structure/B8285455.png)
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole is a complex organic compound with the molecular formula C13H7N5O2S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring via an ethynyl linkage, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the nitro-thiophene derivative. This is followed by the formation of the ethynyl linkage and the subsequent attachment of the phenyl and tetrazole rings. Common reagents used in these reactions include halogenated thiophenes, ethynylating agents, and tetrazole precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Applications De Recherche Scientifique
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole exerts its effects involves its interaction with specific molecular targets. The nitro group and the tetrazole ring are key functional groups that can participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tetrazole ring can mimic carboxylic acids and bind to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(5-Nitro-2-thienyl)ethynyl]-2-(trifluoromethyl)pyridine: This compound shares a similar thiophene-ethynyl linkage but differs in the presence of a trifluoromethyl group and a pyridine ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a similar heterocyclic structure but differ in the specific functional groups and ring systems.
Uniqueness
The uniqueness of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole lies in its combination of a nitro-thiophene moiety with an ethynyl linkage and a tetrazole ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H7N5O2S |
|---|---|
Poids moléculaire |
297.29 g/mol |
Nom IUPAC |
5-[4-[2-(5-nitrothiophen-2-yl)ethynyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H7N5O2S/c19-18(20)12-8-7-11(21-12)6-3-9-1-4-10(5-2-9)13-14-16-17-15-13/h1-2,4-5,7-8H,(H,14,15,16,17) |
Clé InChI |
YEPTVFDDKMHAHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


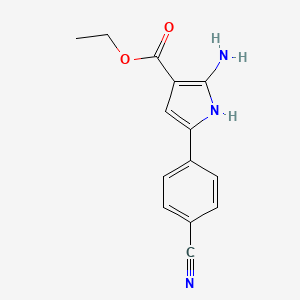
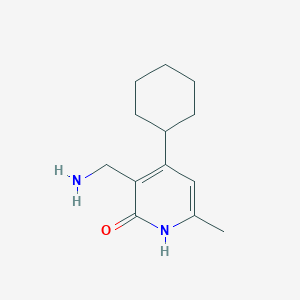
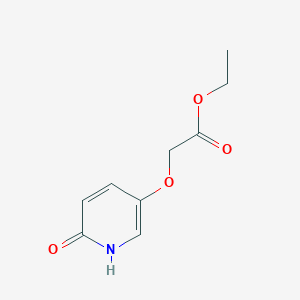
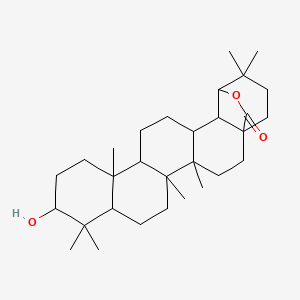
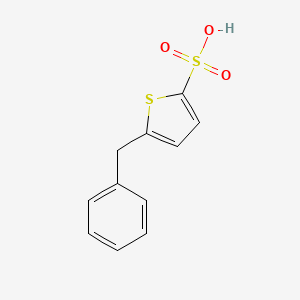
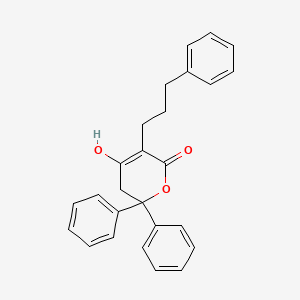
![3-Hydroxy-3-[(1-ethoxyethyl)mercaptomethyl]quinuclidine](/img/structure/B8285407.png)
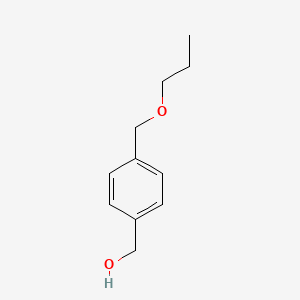
![Methyl 6-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B8285438.png)
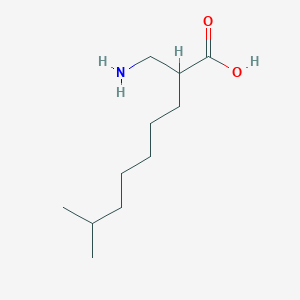
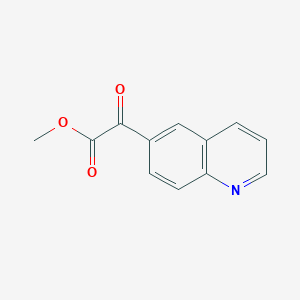
![1-(4-Fluoro-3-methyl-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid](/img/structure/B8285474.png)
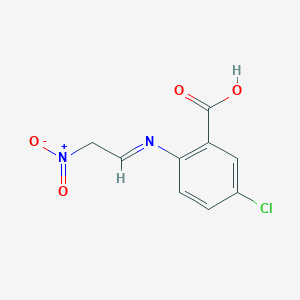
![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)
